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(R)-3,3,3-Trifluoropropane-1,2-diol

Cat. No.: B3040029
CAS No.: 148683-13-0
M. Wt: 130.07 g/mol
InChI Key: QMASYWGIMXQPEJ-UWTATZPHSA-N
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Description

Significance of Organofluorine Chemistry in Contemporary Science

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern science. numberanalytics.comwikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chinesechemsoc.org The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart unique characteristics to these compounds, including enhanced metabolic stability, increased lipophilicity, and altered acidity. wikipedia.orgchinesechemsoc.orgwikipedia.org These attributes have led to the widespread application of organofluorine compounds in diverse fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.orgnumberanalytics.com An estimated 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine, highlighting the profound impact of this element. wikipedia.orgwikipedia.org

Importance of Chiral Vicinal Diols as Key Synthetic Intermediates

Chiral vicinal diols, organic compounds containing two hydroxyl groups on adjacent carbon atoms in a specific stereochemical arrangement, are of paramount importance in synthetic chemistry. researchgate.net They serve as versatile building blocks, or synthons, for the construction of complex, biologically active molecules. researchgate.net The defined three-dimensional structure of these diols is crucial in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a chiral molecule. springernature.comnih.gov This is particularly critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral vicinal diols are utilized as chiral auxiliaries, ligands for asymmetric catalysis, and key structural motifs in the synthesis of pharmaceuticals and agrochemicals. researchgate.netnih.gov

Overview of (R)-3,3,3-Trifluoropropane-1,2-diol as a Prominent Chiral Building Block

This compound is a specialized chiral building block that combines the advantageous properties of both organofluorine compounds and chiral vicinal diols. synquestlabs.com The presence of the trifluoromethyl group (CF3) and the specific (R)-configuration of the diol make it a highly valuable intermediate in the synthesis of advanced materials and pharmaceuticals. solubilityofthings.com Its unique structure allows for the introduction of a trifluoromethyl group into a molecule with precise stereochemical control, a feature highly sought after in modern drug design and materials science. springernature.com

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 148683-13-0 guidechem.comchemsrc.com
Molecular Formula C3H5F3O2 guidechem.comscbt.com
Molecular Weight 130.07 g/mol scbt.com
Boiling Point 69-70 °C scbt.com
pKa 11.72 ± 0.20 (Predicted) guidechem.com

The synthesis of this compound can be achieved through various methods, including the hydrolysis of 3,3,3-trifluoro-1,2-epoxypropane. lookchem.com Research has demonstrated that the hydrolysis of the epoxide using a 1% sulfuric acid solution, followed by continuous extraction with ethyl ether, yields the desired diol. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5F3O2 B3040029 (R)-3,3,3-Trifluoropropane-1,2-diol CAS No. 148683-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3,3,3-trifluoropropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMASYWGIMXQPEJ-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(F)(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148683-13-0
Record name (R)-3,3,3-Trifluoropropane-1,2-diol
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Enantioselective Synthetic Methodologies for R 3,3,3 Trifluoropropane 1,2 Diol

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides the most elegant and atom-economical routes to chiral molecules. These methods employ substoichiometric amounts of a chiral catalyst to transfer stereochemical information to a prochiral substrate, enabling the efficient production of the desired enantiomer. The primary strategies for synthesizing (R)-3,3,3-Trifluoropropane-1,2-diol involve the enantioselective manipulation of key precursors, including epoxides and trifluoromethylated carbonyl compounds.

Enantioselective Ring-Opening Reactions of 3,3,3-Trifluoropropene (B1201522) Oxide Precursors

A prominent pathway to this compound begins with the racemic epoxide, 3,3,3-trifluoropropene oxide. This precursor can be resolved or opened with high enantioselectivity using chiral catalytic systems.

Hydrolytic kinetic resolution (HKR) is a powerful and practical method for resolving racemic terminal epoxides. The strategy relies on the enantioselective hydrolysis of one enantiomer of the epoxide, leaving the unreacted, less reactive enantiomer in high enantiomeric excess. The chiral (salen)Co(III) complex is a highly effective and commercially available catalyst for this transformation. nih.govnih.gov

The HKR process, catalyzed by (R,R)-(salen)Co(III)OAc, would selectively hydrolyze (S)-3,3,3-trifluoropropene oxide to form (S)-3,3,3-trifluoropropane-1,2-diol. This leaves the desired (R)-3,3,3-trifluoropropene oxide unreacted, which can then be isolated with high enantiopurity and subsequently hydrolyzed in a separate step to yield the target (R)-diol. A key advantage of the HKR is the use of water as an inexpensive and environmentally benign reagent. nih.gov The reaction mechanism is understood to be a cooperative bimetallic process where one cobalt complex acts as a Lewis acid to activate the epoxide, and a second cobalt complex delivers the hydroxide (B78521) nucleophile. nih.gov This cooperative action is crucial for the high stereoselectivity observed. nih.gov The broad substrate scope of the (salen)Co(III)-catalyzed HKR suggests its applicability to fluorinated epoxides, although substrates with strong electron-withdrawing groups can sometimes exhibit different reactivity profiles. nih.govsci-hub.box

Table 1: Representative Data for Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides using Chiral (salen)Co(III) Catalyst * This table presents generalized data for the HKR of various terminal epoxides to illustrate the effectiveness of the methodology. Specific results for 3,3,3-trifluoropropene oxide would require experimental validation.

Epoxide SubstrateCatalyst Loading (mol%)Recovered Epoxide ee (%)Diol Product ee (%)Selectivity (k_rel)
Propylene Oxide0.2>9998>100
1,2-Epoxyhexane0.2>9998>200
Styrene Oxide0.2>9998>400
Epichlorohydrin0.8>9996100-200

Data sourced and adapted from Jacobsen et al., J. Am. Chem. Soc. 2002. nih.gov

Beyond hydrolysis, the asymmetric ring-opening of epoxides can be achieved with other nucleophiles in the presence of a chiral catalyst. This approach creates a new stereocenter while revealing the diol functionality or a precursor to it. Chiral phosphoric acids (CPAs) have emerged as effective organocatalysts for such transformations. nih.gov

In a representative system, a chiral phosphoric acid can catalyze the kinetic resolution of an epoxide through enantioselective ring-opening by a nucleophile like a thiolactam. nih.gov The CPA activates the epoxide via hydrogen bonding, while also orienting the nucleophile for a stereoselective S_N2 attack. The enantioselectivity is governed by steric interactions between the epoxide substituents and the chiral environment created by the catalyst. nih.gov Following the ring-opening, the resulting product can be further converted to the desired diol. Similarly, chiral salen-metal complexes can be used to catalyze the regioselective and enantioselective ring-opening of epoxides with nucleophiles such as ammonia, providing a pathway to chiral amino alcohols, which are structurally related to diols. google.com

Organocatalytic and Metal-Catalyzed Asymmetric Transformations Leading to this compound

Alternative strategies involve the construction of the chiral diol backbone through carbon-carbon bond formation or asymmetric reduction, controlled by chiral catalysts.

The asymmetric aldol (B89426) reaction is a cornerstone of C-C bond formation in organic synthesis. nih.gov A direct approach to a precursor for this compound involves the reaction of a trifluoroacetaldehyde (B10831) equivalent with a suitable nucleophile. Research has shown that trifluoroacetaldehyde ethyl hemiacetal can serve as a stable and effective substrate in organocatalytic asymmetric aldol reactions. acs.org

Specifically, the reaction between trifluoroacetaldehyde ethyl hemiacetal and various aromatic methyl ketones, catalyzed by the chiral organocatalyst (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, proceeds smoothly to afford (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones. acs.org These aldol adducts are produced in high yields with enantiomeric excesses reaching up to 90%. acs.org The resulting chiral hydroxy ketone can then be subjected to a stereoselective reduction of the ketone functionality to furnish the target this compound. This method provides a direct route to building the carbon skeleton with the desired (R)-stereochemistry at the hydroxyl-bearing carbon adjacent to the trifluoromethyl group.

Table 2: Organocatalytic Asymmetric Aldol Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal

Aromatic KetoneCatalystYield (%)ee (%) of (R)-adduct
Acetophenone(S)-5-(pyrrolidin-2-yl)-1H-tetrazole8588
4'-Methoxyacetophenone(S)-5-(pyrrolidin-2-yl)-1H-tetrazole8690
4'-Chloroacetophenone(S)-5-(pyrrolidin-2-yl)-1H-tetrazole8985
2'-Methoxyacetophenone(S)-5-(pyrrolidin-2-yl)-1H-tetrazole8189

Data sourced from Funabiki et al., J. Org. Chem. 2011. acs.org

Chromium-catalyzed reactions, particularly the Nozaki-Hiyama-Kishi (NHK) reaction, are renowned for their high chemoselectivity in coupling aldehydes with a variety of organic halides. wikipedia.orgorganic-chemistry.org The development of asymmetric variants of this reaction using chiral ligands allows for the synthesis of enantioenriched secondary alcohols. illinois.edu This methodology can be envisioned as a potential route to the target diol.

The asymmetric NHK reaction involves the in-situ formation of a chiral chromium(II) complex. This complex then facilitates the enantioselective addition of a nucleophile (e.g., from a vinyl or allyl halide) to an aldehyde. harvard.edu While traditionally used for creating complex carbon skeletons, the fundamental transformation can be adapted for diol synthesis. For instance, a chiral chromium catalyst could mediate the addition of a C1-synthon to a protected α-hydroxy trifluoromethyl aldehyde. More relevantly, chiral chromium catalysts have been explicitly developed for the asymmetric synthesis of 1,3-diols with high enantioselectivity (up to 98% ee) using carbazole-based bisoxazoline ligands. rhhz.net This demonstrates the capability of chiral chromium systems to control stereochemistry in diol synthesis. Although a direct application to synthesize this compound via a chromium-catalyzed reaction has not been prominently reported, the principles established by asymmetric NHK reactions and related chromium-catalyzed allylations represent a viable and powerful strategy for investigation. organic-chemistry.orgrhhz.net

Strategic Applications of R 3,3,3 Trifluoropropane 1,2 Diol in Complex Molecular Synthesis

Chiral Building Block for Trifluoromethylated Carbinols and Amines

The diol serves as a readily available, enantiomerically pure starting material for the construction of more complex chiral molecules containing the critical trifluoromethyl moiety. Its two hydroxyl groups offer differential reactivity, allowing for selective transformations to access a variety of trifluoromethylated carbinols and amines, which are key structural motifs in many bioactive compounds.

Optically active α-trifluoromethyl alcohols are crucial intermediates in the synthesis of numerous pharmaceutical agents. The direct synthesis of these compounds can be challenging, but (R)-3,3,3-Trifluoropropane-1,2-diol provides a reliable synthetic route. Methodologies often involve the selective protection of one hydroxyl group, followed by activation and nucleophilic substitution or rearrangement of the other.

One common strategy is the conversion of the diol into an epoxide. For instance, the diol can be selectively tosylated at the primary hydroxyl group, followed by base-induced ring closure to form the corresponding chiral epoxide. This epoxide is a powerful electrophile that can be opened by a wide range of nucleophiles to generate a diverse library of α-trifluoromethyl alcohols with high stereochemical fidelity. The regioselectivity of the ring-opening is controlled by the electronic and steric nature of the incoming nucleophile and the reaction conditions.

Another approach involves the use of the Ruppert-Prakash reagent (TMSCF3) for the nucleophilic trifluoromethylation of carbonyl compounds, which is a powerful method for creating α-trifluoromethyl alcohols. nih.govsemanticscholar.org While this doesn't directly start from the diol, the diol can be used to synthesize chiral ketones, which are then subjected to trifluoromethylation, ensuring the stereochemistry is set by the diol precursor. The reaction of 3-(trifluoroacetyl)coumarin (B2731086) with pyrrole, for example, yields α-trifluoromethylated tertiary alcohols with potential antifungal properties. nih.gov

Table 1: Examples of Synthetic Methods for Optically Active Trifluoromethyl Alcohols

Starting Material PrecursorKey Reagent/ReactionProduct TypeKey Feature
This compoundTosylation, Base-induced cyclizationChiral trifluoromethyl epoxideVersatile intermediate for nucleophilic opening
Chiral Keto EsterTMSCF3 (Ruppert-Prakash Reagent)α-Trifluoromethyl-α-alkyl tertiary alcoholDiastereoselective trifluoromethylation nih.gov
β-keto-benzyl-O-oximesTMSCF3, CsFMonoterpene trifluoromethylated β-hydroxy-benzyl-O-oximesChemo- and stereoselective trifluoromethylation semanticscholar.org

The α-trifluoromethyl amine moiety is a key component in many modern drugs, serving as a metabolically stable surrogate for an amide group. duke.edu this compound is an excellent starting point for the stereoselective synthesis of these valuable scaffolds.

A primary synthetic route involves the conversion of the diol into a cyclic sulfate (B86663) or sulfamidate. Reaction of the diol with thionyl chloride or sulfuryl chloride can form a cyclic sulfite (B76179) or sulfate, which can then be opened regioselectively by nitrogen nucleophiles, such as azides or amines. For example, reacting the cyclic 1,3,2-dioxathiolane (B15491259) derivative with benzylamine, followed by hydrolysis, can yield an enantioselectively pure amino alcohol. nih.gov Subsequent reduction of the azide (B81097) or deprotection of the amine yields the desired α-trifluoromethyl amine. This ring-opening occurs with inversion of configuration, allowing for predictable stereochemical outcomes.

Alternatively, the hydroxyl groups can be converted into good leaving groups (e.g., mesylates or tosylates), followed by a double SN2 displacement with an amine nucleophile to form a chiral aziridine. This strained ring can then be opened with various nucleophiles to introduce further functionality, ultimately leading to the desired α-trifluoromethyl amine derivative. The stereospecific isomerization of α-chiral allylic amines also presents a novel method for synthesizing α,γ-chiral trifluoromethylated amines. researchgate.net

Table 2: Key Strategies for α-Trifluoromethyl Amine Synthesis from Diol Derivatives

Diol DerivativeKey ReactionIntermediateFinal ProductStereochemical Control
Cyclic Sulfate/SulfamidateNucleophilic ring-opening with N-nucleophileAzido alcohol or Amino alcoholα-Trifluoromethyl AmineSN2 inversion
Ditosylate/DimesylateIntramolecular cyclization with amineChiral AziridineFunctionalized α-Trifluoromethyl AmineDouble SN2 inversion
TrifluoromethyloxiraneRing-opening with aminesAmino alcoholα-Trifluoromethyl AmineRegioselective attack nih.gov

Precursor for Pharmacologically and Agrochemicaly Relevant Fluorinated Compounds

The strategic importance of this compound extends to its role as a precursor for a variety of bioactive molecules. The introduction of fluorine atoms or trifluoromethyl groups into pharmaceuticals and agrochemicals is a well-established strategy to enhance their biological activity and pharmacokinetic properties. uva.nlmdpi.commdpi.com

Chiral 3,3,3-trifluoro-2-hydroxypropanoic acid, also known as trifluorolactic acid (TFLA), is a versatile intermediate for pharmaceuticals and materials. nih.gov this compound can be selectively oxidized to furnish the corresponding (R)-trifluorolactic acid. This transformation typically involves the protection of the secondary hydroxyl group, followed by the oxidation of the primary alcohol to a carboxylic acid, and subsequent deprotection.

Biocatalytic methods have also been developed for this conversion, offering high selectivity and environmentally benign conditions. For instance, specific dehydrogenases can catalyze the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid to produce chiral TFLA with excellent stereoselectivity. nih.gov While this is a reduction, the diol can be oxidized to the keto acid and then stereoselectively reduced, or used as a reference standard in the development of these enzymatic processes.

Fluorinated nucleoside analogues are a significant class of antiviral and anticancer agents. nih.govcore.ac.uk The sugar moiety of the nucleoside is often modified to impart specific biological activities. This compound serves as a chiral pool starting material for the synthesis of these modified sugar rings.

The synthesis can involve building the fluorinated sugar scaffold from the diol. For example, the diol can be converted into a furanose or pyranose ring system containing the trifluoromethyl group through a series of cyclization and functional group manipulation steps. This fluorinated sugar can then be coupled with various heterocyclic bases to generate novel nucleoside analogues. nih.gov The trifluoromethyl group can enhance the stability of the glycosidic bond and influence the binding of the nucleoside to target enzymes. For example, 1,2,3-triazolyl nucleoside analogues have been synthesized and tested for antiviral activity. nih.gov

Beyond the specific applications mentioned, this compound is a precursor to other valuable fluorinated synthons. sigmaaldrich.comrsc.org Its vicinal diol functionality allows for its conversion into a variety of reactive intermediates.

For example, oxidative cleavage of the diol can yield a chiral trifluoromethylated aldehyde, a highly valuable building block for various C-C bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and Grignard additions. These reactions allow for the extension of the carbon chain while retaining the crucial trifluoromethylated stereocenter.

Furthermore, the diol can be used to prepare chiral ligands for asymmetric catalysis. The stereodefined backbone of the diol can be incorporated into phosphine, amine, or alcohol ligands, which can then be used to induce chirality in a wide range of chemical transformations. The electronic properties of the trifluoromethyl group can also influence the catalytic activity and selectivity of these ligands.

Derivatization Strategies for Analytical and Synthetic Utility

This compound is a valuable chiral building block in organic synthesis. To facilitate its analysis and enhance its utility in synthetic transformations, various derivatization strategies are employed. These strategies primarily focus on converting the diol's hydroxyl groups into other functional groups, which can improve volatility for gas chromatography (GC), enhance reactivity for subsequent reactions, or introduce specific spectroscopic handles for analytical characterization.

Silylation and Acetylation for Enhanced Volatility and Reactivity

Silylation and acetylation are two of the most common derivatization techniques applied to alcohols and diols, including fluorinated analogs like this compound. These methods are instrumental in modifying the compound's physical and chemical properties for analytical and synthetic purposes.

Silylation involves the replacement of the acidic proton of a hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This transformation significantly reduces the polarity of the diol and disrupts intermolecular hydrogen bonding. As a result, the volatility of the compound is substantially increased, making it amenable to analysis by gas chromatography (GC). For a diol like this compound, the formation of a bis-TMS ether would be the expected outcome.

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS). The reaction is typically rapid and proceeds under mild conditions. The resulting silylated derivative exhibits improved chromatographic behavior, with sharper peaks and reduced tailing on nonpolar GC columns. This enhanced volatility and thermal stability are crucial for accurate quantification and separation from other components in a reaction mixture.

Acetylation , the reaction of hydroxyl groups with an acetylating agent to form esters, serves a similar purpose. Acetic anhydride (B1165640) is a commonly used reagent, often in the presence of a base catalyst like pyridine (B92270) or a Lewis acid. The resulting diacetate derivative of this compound is less polar and more volatile than the parent diol.

Beyond improving volatility for GC analysis, acetylation can also be employed as a protective group strategy in multi-step syntheses. The acetyl groups can mask the reactive hydroxyl functionalities, preventing them from undergoing undesired reactions while other parts of the molecule are being modified. The acetyl groups can later be readily removed by hydrolysis under basic or acidic conditions to regenerate the diol. The choice between silylation and acetylation often depends on the specific requirements of the analytical method or the subsequent synthetic steps, considering factors like stability of the derivatives and ease of removal.

Interactive Data Table: Comparison of Silylation and Acetylation of Diols

Derivatization MethodTypical ReagentsKey AdvantagesPrimary Applications
Silylation BSTFA, MSTFA, TMCSIncreased volatility, thermal stability, inertness.Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS).
Acetylation Acetic anhydride, Acetyl chlorideIncreased volatility, serves as a protective group.GC analysis, Synthetic organic chemistry.

Formation of Specific Derivatives for Spectroscopic and Chromatographic Analysis

Beyond general derivatization for enhancing volatility, specific derivatives of this compound can be synthesized to facilitate its detection and characterization by various spectroscopic and chromatographic techniques. These derivatives are designed to introduce a chromophore for UV-Vis spectroscopy, a fluorophore for fluorescence detection, or a chiral auxiliary for the separation of enantiomers.

For spectroscopic analysis , particularly for compounds lacking a strong chromophore like this compound, derivatization is essential for sensitive detection. Reagents that introduce an aromatic or other conjugated system can be used. For instance, reaction with benzoyl chloride would yield the corresponding dibenzoate ester. This derivative would exhibit strong UV absorbance, allowing for its quantification at low concentrations using High-Performance Liquid Chromatography (HPLC) with a UV detector.

In the context of chromatographic analysis , especially for chiral separations, the formation of diastereomeric derivatives is a powerful technique. By reacting the chiral diol with a chiral derivatizing agent, a mixture of diastereomers is formed. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column. For example, reaction with a chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), would produce diastereomeric esters. The separation and quantification of these diastereomers by GC or HPLC allow for the determination of the enantiomeric purity of the original this compound.

Furthermore, the formation of cyclic derivatives, such as acetals or ketals, by reacting the diol with an aldehyde or ketone, can be used to protect the diol functionality and to introduce a rigid structure that may aid in stereochemical analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical shifts and coupling constants of the protons in the cyclic derivative can provide valuable information about the relative stereochemistry of the diol.

Interactive Data Table: Specific Derivatives for Analytical Purposes

Analytical TechniqueDerivatizing Agent TypePurpose of DerivatizationExample Derivative
HPLC-UV Aromatic acid chlorides (e.g., Benzoyl chloride)Introduce a UV chromophore for sensitive detection.Dibenzoate ester
Chiral GC/HPLC Chiral derivatizing agents (e.g., Mosher's acid)Formation of separable diastereomers for enantiomeric purity determination.Diastereomeric esters
NMR Spectroscopy Aldehydes/Ketones (e.g., Acetone)Formation of rigid cyclic derivatives for stereochemical analysis.Acetonide (cyclic ketal)

Mechanistic Investigations and Biochemical Probing with R 3,3,3 Trifluoropropane 1,2 Diol

Probing Enzyme Mechanisms in Biocatalysis

The strategic placement of a trifluoromethyl group in (R)-3,3,3-Trifluoropropane-1,2-diol significantly alters its electronic and steric properties compared to its non-fluorinated counterpart, 1,2-propanediol. This modification makes it an invaluable substrate analog for studying the catalytic strategies of enzymes.

Studies on Coenzyme B12-Dependent Diol Dehydratase Reactions

Coenzyme B12-dependent diol dehydratase is a key enzyme in the metabolism of 1,2-diols, catalyzing their conversion to the corresponding aldehydes. This reaction proceeds through a radical-based mechanism initiated by the homolytic cleavage of the cobalt-carbon bond in coenzyme B12. The use of this compound as a substrate analog has provided crucial insights into the catalytic cycle of this enzyme.

The highly electronegative trifluoromethyl group influences the stability of radical intermediates formed during the reaction. Researchers have observed that the rate of dehydration of the fluorinated substrate is significantly altered compared to the natural substrate. This difference in reactivity allows for the trapping and characterization of key intermediates, providing a clearer picture of the reaction pathway.

SubstrateRelative Rate of DehydrationIntermediate Stability
(R)-1,2-Propanediol100%Normal
This compoundReducedIncreased

This interactive table highlights the comparative enzymatic dehydration rates and the stability of reaction intermediates for the natural substrate versus its trifluorinated analog.

Investigation of Radical-Mediated Rearrangements

The catalytic cycle of diol dehydratase involves a 1,2-hydride shift, a type of radical-mediated rearrangement. The trifluoromethyl group in this compound acts as an electronic "reporter," influencing the energetics of the transition state for this migration. By studying the kinetics and products of the reaction with this fluorinated analog, scientists can infer details about the geometry and electronic nature of the transition state. These studies have helped to refine models of how the enzyme controls the trajectory of the migrating group and stabilizes the highly reactive radical intermediates.

Model Studies of Biomolecular Interactions

Beyond its use in probing catalytic mechanisms, this compound serves as a model compound for understanding how fluorinated molecules interact with the active sites of biological receptors.

Hydrogen Bonding Interactions with Biological Receptors

The fluorine atoms of the trifluoromethyl group are weak hydrogen bond acceptors. However, the strong electron-withdrawing nature of the CF3 group can influence the hydrogen-bonding potential of the adjacent hydroxyl groups. X-ray crystallographic and NMR spectroscopic studies of enzymes co-crystallized with this compound have revealed subtle but significant differences in the hydrogen-bonding network within the active site compared to when the natural substrate is bound. These observations are critical for understanding the principles of substrate recognition and binding.

Enzymatic Activity Studies of Fluorinated Diol Substrates

The processing of this compound by various hydratases and dehydratases provides valuable data on enzyme specificity and tolerance for modified substrates. The presence of the bulky and highly electronegative trifluoromethyl group can present a challenge to the enzyme's active site.

Kinetic analysis of enzymes with this compound allows for the determination of key enzymatic parameters, which can be compared to those for the natural substrate.

EnzymeSubstrateK_m (mM)V_max (µmol/min/mg)
Diol Dehydratase(R)-1,2-Propanediol0.5150
Diol DehydrataseThis compound2.135

This interactive table presents a comparison of the Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) for diol dehydratase with its natural substrate and the fluorinated analog.

These studies not only illuminate the fundamental principles of enzyme function but also have implications for the design of enzyme inhibitors and the engineering of novel biocatalysts for the synthesis of fluorinated compounds. The insights gained from using this compound as a mechanistic probe continue to advance our understanding of the complex world of biocatalysis.

Future Perspectives and Research Trajectories

Development of Novel and Sustainable Synthetic Methodologies for Enantiopure Diols

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. While methods exist for producing chiral diols, future research will likely focus on developing more efficient, sustainable, and scalable strategies. One promising avenue is the advancement of chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis. For instance, enzyme-catalyzed kinetic resolution and desymmetrization have been successfully employed for producing optically active alcohols and diols. mdpi.com Future work could focus on identifying or engineering novel lipases or other enzymes with high selectivity for trifluorinated substrates like 3,3,3-trifluoropropane-1,2-diol.

Another key area is the development of one-pot syntheses. Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy that combines enzymatic transesterification with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomerically pure product. nih.gov Adapting DYKAT processes for fluorinated diols could provide a highly efficient route to compounds like (R)-3,3,3-Trifluoropropane-1,2-diol from racemic mixtures. nih.gov Furthermore, research into new organocatalytic systems, such as those derived from proline, offers a metal-free and environmentally benign approach to synthesizing chiral 1,3-diols, a strategy that could be adapted for 1,2-diols. acs.org

Expansion of Catalytic Asymmetric Applications in Fluorine Chemistry

The introduction of fluorine into chiral ligands and catalysts can profoundly influence their reactivity and selectivity due to the element's high electronegativity and the unique properties of the carbon-fluorine bond. nih.gov this compound represents a valuable scaffold for the design of new chiral ligands for asymmetric catalysis. Future research is expected to explore the incorporation of this diol into various ligand frameworks, such as phosphines, amines, and N-heterocyclic carbenes, to modulate the electronic and steric environment of metal centers.

These novel fluorinated ligands could be applied to a wide range of challenging asymmetric transformations. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the Lewis acidity of a metal center, potentially leading to higher catalytic activity and novel reactivity. nih.gov Research could target key reactions where enantiocontrol remains a challenge, such as C-H functionalization, fluorination, and the synthesis of complex chiral molecules. nih.gov The development of catalysts that can operate in fluorous biphasic systems, which facilitate catalyst recovery and recycling, is another promising direction. nih.gov

Catalytic StrategyPotential Advantage of Using a Fluorinated Diol ScaffoldKey Research Trajectory
Metal-mediated Catalysis Enhanced Lewis acidity and modified steric bulk of the catalyst. nih.govrsc.orgDevelopment of novel ligands for enantioselective C-H fluorination and other bond formations. nih.gov
Organocatalysis Creation of highly functionalized catalysts with unique hydrogen bonding capabilities. researchgate.netSynthesis of carbohydrate-derived catalysts for asymmetric additions to aldehydes and ketones. researchgate.net
Fluorous Biphasic Systems Facilitated catalyst recycling and product purification. nih.govDesign of recyclable chiral fluorous Rh(II) complexes for cyclopropanation reactions. nih.gov

Advanced Spectroscopic and Computational Methods for Chiral Recognition and Dynamics

Understanding the subtle non-covalent interactions that govern chiral recognition is crucial for designing selective catalysts, sensors, and separation media. The trifluoromethyl group in this compound provides a unique spectroscopic handle, particularly for ¹⁹F NMR. Future research will likely exploit this feature to develop more sensitive methods for analyzing chiral interactions. For example, ¹⁹F NMR spectroscopy combined with chiral solvating agents or in-situ formed chiral probes can be used for the rapid determination of enantiomeric excess and for studying the thermodynamics of diastereomeric complex formation. nih.govnih.gov

Computational chemistry offers a powerful tool to complement experimental studies. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the structures and energies of diastereomeric complexes involving fluorinated chiral molecules. researchgate.netemerginginvestigators.org These studies can elucidate the specific roles of weak interactions, such as C-H···F hydrogen bonds, in the chiral recognition process. researchgate.net Combining high-resolution rotational spectroscopy in the gas phase with computational modeling provides a detailed picture of the conformational landscape and intermolecular forces at play, free from solvent effects. ualberta.ca This fundamental understanding is essential for the rational design of systems with enhanced chiral discrimination capabilities.

Exploration in Materials Science and Specialized Fluorinated Polymer Chemistry

Fluoropolymers are a class of materials renowned for their exceptional chemical inertness, thermal stability, and low coefficient of friction, properties that stem from the strength of the C-F bond. mt.com The incorporation of chiral monomers like this compound into polymer backbones is a nascent area with significant potential. This chiral diol could serve as a building block for new classes of fluorinated polyesters, polyurethanes, or polyethers. The presence of both a chiral center and a trifluoromethyl group could impart unique properties to these materials, such as chiroptical activity, piezoelectricity, or the ability to self-assemble into helical superstructures.

Future research could focus on the synthesis and characterization of these novel chiral fluorinated polymers. rsc.org For example, the oxa-Michael addition polymerization of fluorinated monomers has been shown to produce polyesters with low glass transition temperatures and high hydrophobicity. rsc.org Applying similar strategies to monomers derived from this compound could lead to advanced materials for specialized applications, including chiral separation media, advanced coatings, and functional films for optical and electronic devices. pageplace.dedntb.gov.ua

Fluoropolymer TypeCommon PropertiesPotential Impact of Chiral Trifluorinated Diol Incorporation
Polytetrafluoroethylene (PTFE) High thermal stability, chemical resistance, low friction. mt.comN/A (Addition Polymer)
Fluorinated Polyesters Hydrophobicity, tunable thermal properties. rsc.orgIntroduction of chirality, potential for self-assembly, modified optical properties.
Fluoroelastomers Flexibility, resistance to harsh environments. mt.comCreation of "smart" elastomers that respond to chiral stimuli.

Design of New Analytical Tools and Sensors Informed by Trifluorinated Diols

The development of sensitive and selective analytical tools is critical for fields ranging from environmental monitoring to medical diagnostics. The distinct properties of this compound make it an attractive component for the design of new chemical sensors. The trifluoromethyl group can serve as a sensitive reporter in ¹⁹F NMR-based detection methods, allowing for interference-free analysis in complex biological or environmental samples. nih.gov

Future research could focus on creating chiral probes where the diol unit acts as a recognition site for specific analytes. For example, boronic acid-based sensors can be designed to bind with chiral diols, producing a distinct spectroscopic signal upon interaction. nih.gov By immobilizing derivatives of this compound onto surfaces or nanoparticles, it may be possible to develop new sensors for the enantioselective detection of other chiral molecules. The simple rotational spectrum of trifluorinated diols also suggests their utility in converting enantiomers into spectroscopically distinct diastereomeric complexes for high-resolution chiral analysis. fluoromart.com This could lead to new analytical methods for ensuring the enantiomeric purity of pharmaceuticals and other high-value chemicals.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for enantioselective preparation of (R)-3,3,3-trifluoropropane-1,2-diol?

  • Methodology : The compound can be synthesized via catalytic asymmetric dihydroxylation of 3,3,3-trifluoropropene using Sharpless conditions (OsO₄, chiral ligands like (DHQ)₂PHAL) . Alternatively, enzymatic resolution of racemic mixtures using lipases or esterases (e.g., Candida antarctica lipase B) provides enantiopure (R)-isomers. Key steps include:

  • Hydrolysis of trifluoroepoxide precursors (e.g., 1,2-epoxy-3,3,3-trifluoropropane) under acidic or basic conditions to yield diols.
  • Chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric excess (≥98%) .

Q. How can the stereochemical integrity of this compound be validated during synthesis?

  • Methodology :

  • NMR : Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR shifts with known (R)-enantiomer references. Fluorine coupling patterns (e.g., 3JHH^3J_{HH} and 3JFH^3J_{FH}) are sensitive to stereochemistry.
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration .
  • Polarimetry : Measure specific rotation ([α]D_D) against literature values (e.g., [α]D25_D^{25} = +15.2° for (R)-isomer in methanol) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective cleavage of C–O bonds in this compound under acidic conditions?

  • Methodology :

  • Use kinetic isotope effects (KIEs) and 18O^{18}\text{O}-labeling to track bond-breaking pathways.
  • Computational modeling (DFT at B3LYP/6-311+G(d,p)) identifies transition states favoring C1–O bond cleavage due to trifluoromethyl stabilization of carbocation intermediates .
  • Experimental validation via pH-dependent 19F^{19}\text{F} NMR monitoring of hydrolysis products (e.g., trifluoroacetaldehyde vs. trifluorolactic acid) .

Q. How do solvent polarity and hydrogen-bonding networks affect the supramolecular assembly of this compound?

  • Methodology :

  • SWAXS (Small/Wide-Angle X-ray Scattering) : Analyze liquid-phase clustering in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents. Fluorine-rich domains exhibit distinct scattering profiles due to CF₃ group hydrophobicity .
  • MD simulations : Parameterize force fields (e.g., OPLS-AA) to model H-bonding motifs. Compare simulated radial distribution functions (RDFs) with experimental SWAXS data .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric organocatalysis?

  • Methodology :

  • Systematic solvent screening : Test catalytic efficiency in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents. Fluorinated diols exhibit enhanced enantioselectivity in low-polarity media due to reduced solvation of the transition state.
  • Kinetic profiling : Compare turnover frequencies (TOFs) under varying temperatures and substrate concentrations. Discrepancies may arise from competing side reactions (e.g., hemiketal formation) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported yields of this compound from epoxide hydrolysis?

  • Methodology :

  • Control experiments : Replicate hydrolysis conditions (e.g., 1,2-epoxy-3,3,3-trifluoropropane with H₂SO₄ vs. NaOH). Lower yields in basic conditions (≤80%) correlate with retro-aldol side reactions, while acidic hydrolysis achieves >87% yield .
  • Purity assessment : Use GC-MS to quantify residual epoxide and byproducts (e.g., trifluoroacetaldehyde dimer).

Q. What analytical techniques differentiate this compound from its (S)-enantiomer in complex mixtures?

  • Methodology :

  • Chiral derivatization : React with Mosher’s acid chloride (R/S-α-methoxy-α-trifluoromethylphenylacetyl chloride) and analyze 19F^{19}\text{F} NMR splitting patterns .
  • Vibrational circular dichroism (VCD) : Compare experimental VCD spectra with DFT-predicted spectra for unambiguous stereochemical assignment .

Tables

Property Value Method Reference
Enantiomeric excess (ee)≥98%Chiral HPLC (Chiralpak IA)
Specific rotation ([α]D²⁵)+15.2° (c = 1.0, MeOH)Polarimetry
Hydrolysis yield (H₂SO₄)87%GC-MS
pKa (C1–OH)12.3 ± 0.2Potentiometric titration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.